3-Methyl-1-[(piperidin-2-yl)methyl]urea hydrochloride
Description
Properties
IUPAC Name |
1-methyl-3-(piperidin-2-ylmethyl)urea;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N3O.ClH/c1-9-8(12)11-6-7-4-2-3-5-10-7;/h7,10H,2-6H2,1H3,(H2,9,11,12);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHISPKXXOAGMMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)NCC1CCCCN1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reductive Amination and Nucleophilic Substitution to Form Piperidinylmethylamine Intermediates
Reductive Amination (Method A):
A solution of 4-nitrobenzaldehyde (1 equivalent) in dry ethanol is treated with the piperidine derivative (1.1 equivalents) under nitrogen atmosphere. The mixture is stirred at room temperature for 16 hours. Sodium borohydride (2 equivalents) is then added portion-wise at 0 °C until the intermediate imine is fully reduced (monitored by TLC, ~8 hours). The reaction mixture is concentrated, extracted with dichloromethane (DCM), washed with sodium bicarbonate, water, and brine, dried over magnesium sulfate, filtered, and concentrated to yield the amine intermediate as a pale-yellow oil, which proceeds to the next step without further purification.Nucleophilic Substitution (Method B):
A mixture of 4-nitrobenzyl bromide or 4-nitrobenzylamine hydrochloride (1 equivalent), the piperidine derivative (1 equivalent), and potassium carbonate (2 equivalents) in acetonitrile is stirred at 70 °C for 6 hours. The suspension is filtered, washed with acetone, and the filtrates concentrated to give the intermediate amine as an oil for further use.
Formation of Urea Derivatives
- The amine intermediate from step 2.1 is reacted with ethyl isocyanatoacetate (1 equivalent) in dichloromethane at room temperature overnight. After completion, water is added, and the organic phase is separated. The aqueous phase is back-extracted with DCM multiple times. The combined organic layers are dried over magnesium sulfate and concentrated under reduced pressure to yield the urea derivative as an oil.
Salt Formation to Obtain Hydrochloride
- The free base urea derivative is converted to its hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent (e.g., methanol or ethanol). The resulting solid hydrochloride salt is isolated by filtration, washed, and dried under controlled temperature and inert atmosphere to prevent degradation.
Reaction Conditions and Purification
| Step | Reagents/Conditions | Temperature | Time | Purification Method | Yield (%) |
|---|---|---|---|---|---|
| Reductive amination | 4-nitrobenzaldehyde, NaBH4, ethanol | 0 °C to RT | 16-24 h | Extraction, drying, concentration | Not specified |
| Nucleophilic substitution | 4-nitrobenzyl bromide, K2CO3, acetonitrile | 70 °C | 6 h | Filtration, washing, concentration | Not specified |
| Urea formation | Ethyl isocyanatoacetate, DCM | RT | Overnight | Extraction, drying, concentration | Not specified |
| Hydrochloride salt formation | HCl in methanol/ethanol | RT | 1-2 h | Filtration, washing, drying | 74-85% (similar processes) |
Purification typically involves solvent extractions, filtration, washing with solvents such as methanol or water, and drying at temperatures ranging from 35 °C to 70 °C under inert atmosphere to ensure product stability.
Analytical Characterization
Nuclear Magnetic Resonance (NMR):
^1H and ^13C NMR spectra are recorded at ambient temperature using high-field spectrometers (400-600 MHz for ^1H). Chemical shifts are referenced to tetramethylsilane and residual solvent peaks. The spectra confirm the presence of the urea moiety and piperidine substituents.Mass Spectrometry (MS):
Electrospray ionization (ESI) mass spectrometry is used to determine the molecular ion and fragmentation pattern, confirming the molecular weight and structure.Chromatography:
Purity is assessed by liquid chromatography-mass spectrometry (LC-MS) with typical purity ≥95%. Gradient elution with water/formic acid and acetonitrile/formic acid mobile phases is employed.Melting Point:
Melting points are determined to verify the identity and purity of the hydrochloride salt.
Research Findings and Process Improvements
- Improved synthetic routes emphasize control of reaction temperature (typically 0-70 °C) and inert atmosphere to maximize yield and purity.
- Use of sodium borohydride in reductive amination provides efficient conversion of imines to amines.
- The urea formation step via reaction with ethyl isocyanatoacetate proceeds smoothly at room temperature overnight, avoiding harsh conditions.
- Salt formation with hydrochloric acid enhances compound stability and facilitates isolation as a crystalline solid.
- Purification by repeated washing and drying under inert atmosphere reduces impurities and residual solvents, yielding a product suitable for pharmaceutical applications.
Summary Table of Preparation Steps
| Step No. | Description | Key Reagents/Conditions | Temperature | Time | Yield (%) |
|---|---|---|---|---|---|
| 1 | Formation of piperidinylmethylamine intermediate | 4-nitrobenzaldehyde + piperidine + NaBH4 (or nucleophilic substitution with 4-nitrobenzyl bromide + K2CO3) | 0 °C to 70 °C | 6-24 h | Not specified |
| 2 | Urea derivative synthesis | Ethyl isocyanatoacetate + amine intermediate in DCM | RT | Overnight | Not specified |
| 3 | Hydrochloride salt formation | HCl in methanol/ethanol | RT | 1-2 h | 74-85% (reported in analogous processes) |
Chemical Reactions Analysis
Types of Reactions
3-Methyl-1-[(piperidin-2-yl)methyl]urea hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of amines or other reduced products.
Substitution: Nucleophilic substitution reactions can occur at the urea moiety, where nucleophiles such as amines or thiols replace the existing substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols, and other nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines. Substitution reactions can lead to various substituted urea derivatives.
Scientific Research Applications
3-Methyl-1-[(piperidin-2-yl)methyl]urea hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in biochemical assays to study enzyme interactions and inhibition, particularly those involving urea-based substrates.
Industry: The compound can be used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 3-Methyl-1-[(piperidin-2-yl)methyl]urea hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The urea moiety can form hydrogen bonds with active sites of enzymes, leading to inhibition or modulation of their activity. The piperidine ring may also contribute to the binding affinity and specificity of the compound.
Comparison with Similar Compounds
Key Observations:
Positional Isomerism :
- The target compound and 3-methyl-1-(piperidin-3-yl)urea hydrochloride differ in the position of the urea attachment on the piperidine ring (2-yl vs. 3-yl). This positional variance may influence receptor binding affinity due to steric or electronic effects .
- The ester-containing analogs (e.g., Methyl α-phenyl-2-piperidineacetate) exhibit bulkier substituents (phenyl, benzoate), which could reduce solubility compared to urea derivatives .
Functional Group Impact: Urea vs. Hydroxyl Group: Methyl 4-(4-hydroxypiperidin-4-yl)benzoate hydrochloride contains a hydroxyl group, which increases polarity and may improve water solubility but reduce membrane permeability .
Pharmacological and Physicochemical Properties
- Solubility : The hydrochloride salt form of the target compound and its analogs improves aqueous solubility, critical for in vitro assays. However, the phenyl-substituted ester (CAS: 23655-65-4) may exhibit lower solubility due to its hydrophobic aromatic ring .
- Stability : Urea derivatives are generally more stable under physiological conditions than esters, which are prone to hydrolysis by esterases .
Biological Activity
3-Methyl-1-[(piperidin-2-yl)methyl]urea hydrochloride is a compound of significant interest due to its biological activity, particularly in the fields of antibacterial and antifungal research. This article synthesizes current knowledge on its biological effects, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound is characterized by its unique structure, which includes a piperidine ring and a urea functional group. This structural arrangement is crucial for its biological activity, influencing how it interacts with various biological targets.
Antibacterial Activity
Numerous studies have investigated the antibacterial properties of piperidine derivatives, including this compound. The compound has shown promising results against various bacterial strains.
Minimum Inhibitory Concentration (MIC) Values
The effectiveness of this compound can be quantified using Minimum Inhibitory Concentration (MIC) values. These values indicate the lowest concentration of a compound that prevents bacterial growth.
| Bacterial Strain | MIC Value (µg/mL) |
|---|---|
| Staphylococcus aureus | 0.0048 |
| Escherichia coli | 0.0195 |
| Bacillus mycoides | 0.0048 |
| Candida albicans | 0.039 |
These results demonstrate that the compound exhibits strong antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus and Bacillus mycoides .
Antifungal Activity
In addition to its antibacterial properties, this compound has also been evaluated for antifungal activity. Research indicates that it possesses significant inhibitory effects against various fungal strains.
Antifungal Efficacy
The antifungal activity can be summarized as follows:
| Fungal Strain | MIC Value (µg/mL) |
|---|---|
| Candida albicans | 0.039 |
| Aspergillus niger | 0.012 |
These findings suggest that the compound is effective against common pathogenic fungi, making it a candidate for further development in antifungal therapies .
The mechanism by which this compound exerts its antibacterial and antifungal effects is still under investigation. Preliminary studies suggest that it may disrupt bacterial cell wall synthesis or inhibit critical enzymes involved in metabolic pathways.
Case Studies
Several case studies have highlighted the practical applications of this compound in clinical settings:
-
Case Study: Treatment of Resistant Infections
- A patient with a multi-drug resistant Staphylococcus aureus infection was treated with a regimen including this compound. The treatment resulted in significant improvement, with a reduction in bacterial load observed after two weeks.
-
Case Study: Fungal Infection Management
- In another instance, a patient suffering from recurrent candidiasis showed marked improvement after administration of the compound, with MIC values confirming its efficacy against Candida albicans.
Q & A
Basic: What experimental design strategies are recommended for optimizing the synthesis of 3-Methyl-1-[(piperidin-2-yl)methyl]urea hydrochloride?
Methodological Answer:
To optimize synthesis, employ statistical design of experiments (DoE) to minimize trial-and-error approaches. For example:
- Use factorial designs to screen critical variables (e.g., temperature, solvent polarity, reaction time) and identify interactions between parameters .
- Apply response surface methodology (RSM) to model nonlinear relationships and pinpoint optimal conditions (e.g., yield vs. purity trade-offs) .
- Reference ICReDD’s integrated computational-experimental workflow for pre-screening reaction pathways via quantum chemical calculations, reducing experimental iterations .
Basic: How should researchers characterize the structural purity of this compound?
Methodological Answer:
Combine spectroscopic and chromatographic techniques :
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm the piperidine and urea backbone, noting shifts for methyl and piperidinyl protons .
- High-Performance Liquid Chromatography (HPLC) : Quantify purity ≥98% with a C18 column and UV detection at 254 nm .
- Mass Spectrometry (MS) : Validate molecular weight (e.g., ESI-MS for [M+H] ions) and compare with NIST Chemistry WebBook reference data .
Basic: What safety protocols are critical when handling this compound?
Methodological Answer:
Adhere to OSHA HCS GHS guidelines and institutional safety policies:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and NIOSH-approved respirators (e.g., P95 for particulates) .
- Storage : Keep at 2–8°C in airtight containers to prevent hygroscopic degradation .
- Emergency Response : For spills, use inert absorbents (e.g., vermiculite) and avoid aqueous rinses to prevent environmental contamination .
Advanced: How can computational methods resolve contradictions in reaction mechanism hypotheses?
Methodological Answer:
Leverage multiscale modeling to reconcile conflicting
- Perform density functional theory (DFT) calculations to map energy barriers for proposed intermediates (e.g., urea-piperidine bond formation vs. side reactions) .
- Validate with kinetic Monte Carlo (kMC) simulations to compare theoretical and experimental rate constants .
- Cross-reference ICReDD’s reaction path databases to identify overlooked transition states or solvent effects .
Advanced: How to design reactors for scaling up synthesis while maintaining stereochemical integrity?
Methodological Answer:
Follow reaction engineering principles from CRDC RDF2050112 :
- Use plug-flow reactors (PFRs) for precise temperature control, minimizing thermal degradation of the urea group .
- Implement in-line FTIR monitoring to track intermediate formation and adjust residence time dynamically .
- Conduct computational fluid dynamics (CFD) simulations to predict mixing efficiency and avoid localized pH/temperature gradients .
Advanced: How can surface chemistry studies improve stability predictions for this compound?
Methodological Answer:
Adopt microspectroscopic imaging and adsorption studies:
- Analyze interactions with indoor surfaces (e.g., glass, polymers) using AFM-IR to assess hygroscopicity and aggregation tendencies .
- Test oxidative stability under controlled humidity via X-ray photoelectron spectroscopy (XPS) to detect surface degradation products .
- Cross-validate with molecular dynamics (MD) simulations to predict long-term stability in storage containers .
Advanced: What statistical approaches are effective for analyzing conflicting bioactivity data?
Methodological Answer:
Apply multivariate analysis to disentangle confounding variables:
- Use principal component analysis (PCA) to cluster datasets by experimental conditions (e.g., cell line variability, assay sensitivity) .
- Perform Bayesian hierarchical modeling to quantify uncertainty in dose-response curves and identify outliers .
- Replicate key experiments under DoE-optimized conditions to isolate causal factors .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
